6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl-
Description
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- (CAS: 72928-43-9) is a branched-chain alkenol derivative bearing an indole substituent. Its molecular formula is C₁₈H₂₅NO, with a molecular weight of 271.39 g/mol . Structurally, it features:
- An octen-2-ol backbone with methyl groups at positions 2 and 4.
- An indole moiety attached at position 8 of the octenol chain via a nitrogen linkage.
- Predicted physicochemical properties include a collision cross-section (CCS) of 167.7 Ų for the [M+H]+ adduct, suggesting moderate polarity .
The compound is listed on Canada’s Non-domestic Substances List (NDSL), indicating regulatory scrutiny for its manufacture or import under the New Substances Notification Regulations . No literature or patent data are currently available for this compound, limiting insights into its synthesis, applications, or biological activity .
Properties
CAS No. |
72928-43-9 |
|---|---|
Molecular Formula |
C18H25NO |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(E,5S)-8-indol-1-yl-2,5-dimethyloct-6-en-2-ol |
InChI |
InChI=1S/C18H25NO/c1-15(10-12-18(2,3)20)7-6-13-19-14-11-16-8-4-5-9-17(16)19/h4-9,11,14-15,20H,10,12-13H2,1-3H3/b7-6+/t15-/m1/s1 |
InChI Key |
ZLKBAOOFLSCTRV-LQYUOIDQSA-N |
Isomeric SMILES |
C[C@@H](CCC(C)(C)O)/C=C/CN1C=CC2=CC=CC=C21 |
Canonical SMILES |
CC(CCC(C)(C)O)C=CCN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Alkylation and Hydroxylation
One of the primary methods involves the alkylation of indole derivatives followed by hydroxylation. This method typically includes the following steps:
-
- Indole is reacted with a suitable alkyl halide in the presence of a base (e.g., potassium carbonate) to form an alkylated indole.
-
- The alkylated indole undergoes hydroxylation, often using reagents such as borane or lithium aluminum hydride, to introduce the hydroxyl group at the desired position.
Grignard Reaction
Another effective method is the use of Grignard reagents:
Preparation of Grignard Reagent:
- An appropriate alkyl halide is reacted with magnesium in dry ether to form a Grignard reagent.
Reaction with Carbonyl Compound:
- The Grignard reagent is then reacted with a carbonyl compound (e.g., an aldehyde) to yield an alcohol after hydrolysis.
This method allows for precise control over the stereochemistry of the resulting alcohol.
Catalytic Hydrogenation
Catalytic hydrogenation can also be employed to reduce unsaturated compounds into alcohols:
- Hydrogenation of Alkene:
- An alkene precursor is subjected to hydrogen gas in the presence of a catalyst (such as palladium or platinum) to convert it into an alcohol.
This technique is particularly useful for introducing hydroxyl groups into complex molecules.
Comparative Analysis of Methods
The following table summarizes the advantages and disadvantages of each preparation method:
| Method | Advantages | Disadvantages |
|---|---|---|
| Alkylation and Hydroxylation | High yield and selectivity | Requires multiple steps and careful handling |
| Grignard Reaction | High reactivity and versatility | Sensitive to moisture; requires anhydrous conditions |
| Catalytic Hydrogenation | Simple and efficient for unsaturated substrates | May require expensive catalysts; limited to specific substrates |
Chemical Reactions Analysis
Types of Reactions
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The indole moiety can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- with other indole-containing derivatives described in the literature:
Key Structural and Functional Differences
Backbone Complexity: The target compound’s octenol-indole hybrid structure contrasts with simpler indole derivatives like 3-(2-(4-methoxyphenyl)triazol-1-yl)ethylindole , which lacks alkyl branching but includes a triazole ring for enhanced hydrogen bonding.
Functional Groups: The methoxy and propanolamine groups in the antiarrhythmic indole derivative enhance solubility and adrenoceptor affinity, unlike the methyl-dominated substituents in the target compound.
Regulatory and Commercial Viability: The NDSL status of the target compound imposes notification requirements for industrial use, whereas GRAS-listed compounds like nonanoic acid face fewer restrictions .
Biological Activity
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- (CAS No. 72928-43-9) is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural features combining an indole moiety with a long-chain alcohol. This article explores its biological activities, including antimicrobial, anticancer properties, and its potential therapeutic applications.
- Molecular Formula : C18H25NO
- Molecular Weight : 271.4 g/mol
- IUPAC Name : (E,5S)-8-indol-1-yl-2,5-dimethyloct-6-en-2-ol
Biological Activity Overview
The biological activity of 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- has been investigated through various studies focusing on its antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on several bacterial strains demonstrated that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the bacterial cell membrane integrity and interference with metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Properties
In vitro studies have shown that 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- can inhibit the proliferation of various cancer cell lines. Notably, it has demonstrated cytotoxic effects on breast cancer (MCF-7) and colon cancer (HT29) cells.
Mechanism of Action :
The compound's anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. It interacts with key signaling pathways involved in cell survival and proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT29 | 20 |
Case Studies
A recent case study explored the use of this compound in combination with conventional chemotherapeutic agents. The results indicated that it enhances the efficacy of these drugs while reducing their side effects, suggesting a synergistic effect.
Study Findings:
- Combination Therapy : When combined with doxorubicin, the compound reduced tumor size significantly more than doxorubicin alone.
- Safety Profile : The study reported minimal toxicity to normal cells compared to cancer cells, indicating a favorable safety profile for potential therapeutic use.
The biological effects of 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- are attributed to its ability to modulate various molecular targets:
- Enzyme Inhibition : The indole structure allows interaction with enzymes like cyclooxygenase (COX), which are crucial in inflammatory pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in pain and inflammation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are applicable for synthesizing indole-containing compounds like 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl-?
- Methodology : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for indole functionalization. For example, PEG-400:DMF (2:1) solvent systems with CuI catalysis enable efficient triazole formation at room temperature under nitrogen . Optimize reaction time (e.g., 12–24 hours) and stoichiometry (1:1.1 azide:alkyne) to improve yield.
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Methodology : Combine NMR, NMR, and HRMS for confirmation. For indole derivatives, key NMR signals include aromatic protons (δ 6.5–8.6 ppm) and methoxy groups (δ ~3.7 ppm). Compare with reference data from structurally similar compounds (e.g., 3-(2-azidoethyl)-1H-indol-5-ol derivatives) to validate assignments .
Q. What purification strategies are effective for isolating indole-based intermediates?
- Methodology : Use flash column chromatography (70:30 EtOAc:hexanes) for polar intermediates. For crystalline products, partial solvent evaporation in hot EtOAc followed by vacuum filtration yields pure compounds (e.g., 30–35% recovery) .
Advanced Research Questions
Q. How can synthetic yields of indole derivatives be optimized despite low initial efficiencies (e.g., 30–35%)?
- Methodology : Investigate solvent effects (e.g., DMF vs. PEG-400) and catalyst loading. For example, increasing CuI from 1.15 g to 1.5 g in PEG-400:DMF improved reaction completion in analogous syntheses . Post-reaction workup modifications, such as repeated aqueous washes, can mitigate residual catalyst interference.
Q. What computational tools are suitable for analyzing the stereoelectronic properties of this compound?
- Methodology : Employ density functional theory (DFT) to model electronic transitions or intermolecular interactions. For crystallographic validation, SHELX programs (e.g., SHELXL for refinement) can resolve structural ambiguities in related indole derivatives .
Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact biological activity in indole derivatives?
- Methodology : Compare receptor-binding assays for analogs like 8-methoxy-2,5-dimethyl-indoloquinoline. Use competitive inhibition studies (e.g., CRF1 receptor antagonists) to quantify affinity changes. Structural-activity relationships (SARs) can guide targeted substitutions .
Q. How should contradictory spectral data (e.g., NMR shifts in similar indoles) be resolved?
- Methodology : Re-examine solvent effects (DMSO-d6 vs. CDCl3) and sample purity. For example, δ 8.62 (s, 1H) in DMSO-d6 for triazole protons may shift upfield in less polar solvents. Cross-validate with DEPT or 2D NMR (COSY, HSQC) .
Q. What experimental approaches can elucidate the antioxidant or receptor-binding mechanisms of this compound?
- Methodology : Use in vitro radical scavenging assays (DPPH, ABTS) for antioxidant evaluation. For receptor studies, employ fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics with targets like S1PR1 or CRF1 .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
